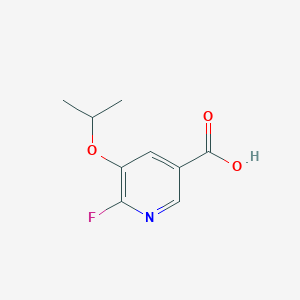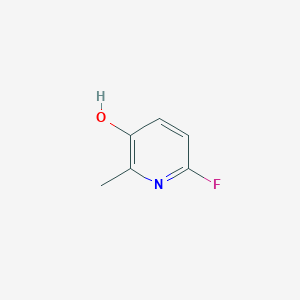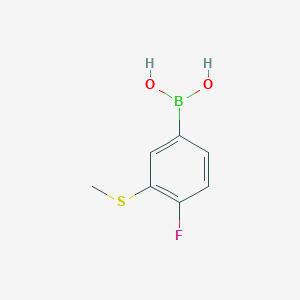
Acide 4-fluoro-3-(méthylthio)phénylboronique
Vue d'ensemble
Description
4-Fluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-39-4 . It has a molecular weight of 186.01 and its IUPAC name is (4-fluoro-3-(methylthio)phenyl)boronic acid . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of pinacol boronic esters has also been reported . This approach allows for the formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(methylthio)phenylboronic acid is 1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . It can also be used as a reactant in Suzuki coupling using microwave and triton B catalyst .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 316.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 46.0±0.4 cm^3 .Applications De Recherche Scientifique
Protodéboronation catalytique
Le composé peut être utilisé dans la protodéboronation catalytique des esters boriques de pinacol . Ce processus permet une hydrométhylation formelle des alcènes anti-Markovnikov, une transformation précieuse mais auparavant inconnue .
Couplage de Suzuki-Miyaura
Le composé d'acide boronique joue un rôle significatif dans le couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, largement utilisée en synthèse organique .
Préparation d'inhibiteurs monocationiques à queue lipophile
Le composé peut être utilisé dans la préparation d'inhibiteurs monocationiques à queue lipophile de la synthase d'oxyde nitrique neuronale .
Arylation allylique stéréosélective désymmétrisante catalysée au rhodium
Il peut être utilisé dans l'arylation allylique stéréosélective désymmétrisante catalysée au rhodium . Il s'agit d'un type de réaction qui introduit un groupe aryle sur un substrat allylique de manière stéréosélective .
Réactions de fonctionnalisation C-H catalytiques sans solvant
Le composé peut être utilisé dans des réactions de fonctionnalisation C-H catalytiques sans solvant . Il s'agit d'un type de réaction qui implique la conversion d'une liaison C-H en une liaison C-C, C-N, C-O ou C-X .
Réactions d'homocouplage
Il peut être utilisé dans des réactions d'homocouplage . Ce sont des réactions où deux substrats organiques identiques sont couplés ensemble .
Réactions de Heck sous air
Le composé peut être utilisé dans des réactions de Heck sous air . La réaction de Heck est une réaction de couplage croisé carbone-carbone catalysée au palladium .
Préparation d'hydroxyphénylnaphtols
Il peut être utilisé dans la préparation d'hydroxyphénylnaphtols en tant qu'inhibiteurs de la 17ß-hydroxystéroïde déshydrogénase de type 2 . Ces inhibiteurs peuvent être utilisés dans le traitement de maladies comme l'ostéoporose et l'endométriose .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
(4-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPJDAWNJZFHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


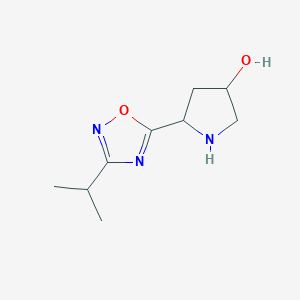
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)

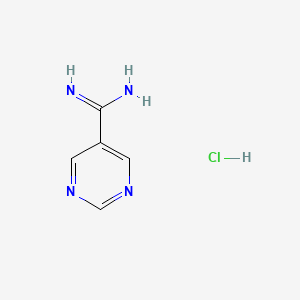
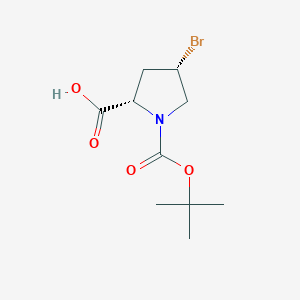


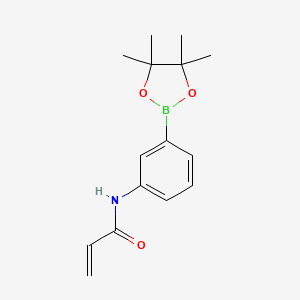
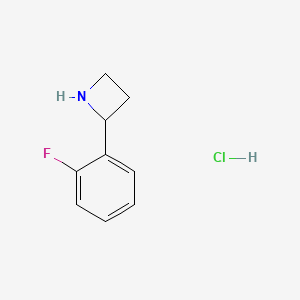
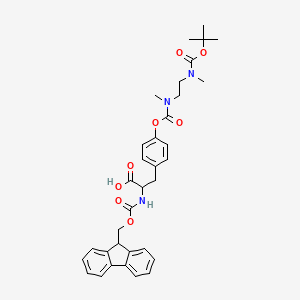
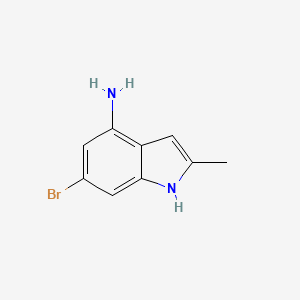
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)
